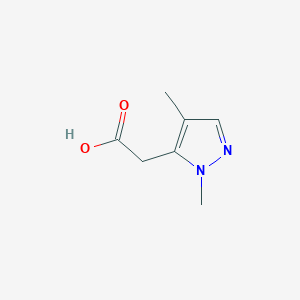

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1071814-38-4 . It has a molecular weight of 154.17 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound involves Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The reaction of acetylenedicarboxylic acids esters with 4,5-dihydro-1H-pyrazole-1-carbothioamides gives 2-(4,5-dihydro-1H-pyrazol-1-yl)-4H-1,3-thiazin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its ability to form miscible mixtures with both polar and non-polar compounds .Wissenschaftliche Forschungsanwendungen

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and colitis. This compound has also been shown to possess antinociceptive properties, indicating its potential use as an analgesic. Additionally, this compound has been found to exhibit antioxidant properties, which may make it useful in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

Compounds with a pyrazole core are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

It’s important to note that pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular targets .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various biochemical and physiological processes. However, one limitation of this compound is its low solubility in water, which may make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid. One area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and colitis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, there is potential for the development of this compound derivatives with improved solubility and bioavailability for use in medicinal chemistry.

In conclusion, this compound, or this compound, is a pyrazole derivative with potential applications in medicinal chemistry. Its anti-inflammatory, antinociceptive, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.

Synthesemethoden

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid can be synthesized through the reaction between 1,4-dimethyl-1H-pyrazole-5-carbaldehyde and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 136-138°C.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQRPUJVMKCTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)

![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)

![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)